3-Pyridinecarboxylicacid,6-(ethylamino)-2-fluoro-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom at the 2-position and an ethylamino group at the 6-position of the pyridine ring. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using ethylamine under suitable conditions.
Esterification: The amide is then esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of N-ethyl-2-fluoropyridine-3-carboxamide.
Reduction: Reduction can yield METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-METHANOL.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated pyridine ring is of interest in the study of enzyme interactions and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the ethylamino group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in the study of biochemical pathways and drug design.
Comparison with Similar Compounds
- METHYL 6-(AMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(METHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(DIMETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
Comparison:
- Uniqueness: The presence of the ethylamino group in METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE distinguishes it from its analogs, potentially offering different reactivity and biological activity.
- Reactivity: The ethylamino group can influence the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: The structural differences can lead to variations in binding affinity and specificity for biological targets.
Properties
Molecular Formula |
C9H11FN2O2 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 6-ethylimino-2-fluoro-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
WNRVFIAIQAYULH-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=CC(C(=N1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.